molecular formula C13H17NO4S B12987486 Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate

Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate

Cat. No.: B12987486
M. Wt: 283.35 g/mol
InChI Key: IIRYGXXJCNOXGO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzo[b]thiophene derivative with a dioxolane precursor under controlled conditions. The reaction often requires the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

ethyl 2'-aminospiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1-benzothiophene]-3'-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-2-16-12(15)10-8-7-13(17-5-6-18-13)4-3-9(8)19-11(10)14/h2-7,14H2,1H3

InChI Key

IIRYGXXJCNOXGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC3(CC2)OCCO3)N

Origin of Product

United States

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